molecular formula C20H35NO2 B1337438 2-amino-2-(4-nonylphenethyl)propane-1,3-diol CAS No. 746594-44-5

2-amino-2-(4-nonylphenethyl)propane-1,3-diol

Cat. No.: B1337438
CAS No.: 746594-44-5
M. Wt: 321.5 g/mol
InChI Key: ZHIYCKDBZCXAQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(4-nonylphenethyl)propane-1,3-diol is a structural analog of fingolimod (FTY720), a sphingosine 1-phosphate (S1P) receptor modulator approved for treating multiple sclerosis . This compound features a nonylphenethyl side chain attached to a 2-amino-1,3-propanediol core. It is classified as a homolog of FTY720 and is listed as an organic impurity in the Fingolimod Hydrochloride monograph, highlighting its relevance in pharmaceutical quality control .

Properties

IUPAC Name

2-amino-2-[2-(4-nonylphenyl)ethyl]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-18-10-12-19(13-11-18)14-15-20(21,16-22)17-23/h10-13,22-23H,2-9,14-17,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIYCKDBZCXAQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445228
Record name 1,3-Propanediol, 2-amino-2-[2-(4-nonylphenyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

746594-44-5
Record name Des(octyl)nonyl fingolimod
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0746594445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediol, 2-amino-2-[2-(4-nonylphenyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DES(OCTYL)NONYL FINGOLIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5N3SI7GZ1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The synthesis of 2-amino-2-(4-nonylphenethyl)propane-1,3-diol can be achieved through several synthetic routes. One common method involves the reaction of 1,3-propanediol with 2-(4-nonylphenyl)ethylamine under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .

Chemical Reactions Analysis

2-amino-2-(4-nonylphenethyl)propane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohol derivatives .

Scientific Research Applications

Immunomodulation

2-amino-2-(4-nonylphenethyl)propane-1,3-diol is recognized as an impurity of Fingolimod, a drug used for treating multiple sclerosis by modulating immune responses. The compound's structural similarity to Fingolimod suggests potential immunomodulatory properties, making it a subject of research in autoimmune disease therapies .

Drug Development

Due to its role as an impurity in Fingolimod synthesis, understanding the behavior and effects of this compound is crucial for ensuring the safety and efficacy of pharmaceutical formulations. Researchers are investigating how variations in its structure can influence pharmacokinetics and pharmacodynamics .

Buffering Agent

This compound can serve as a buffering agent in biochemical assays. Its pH stability makes it suitable for maintaining optimal conditions during enzymatic reactions, particularly those involving nucleic acids where specific pH levels are critical for enzyme activity .

Enzyme Activity Studies

The compound has been utilized to assess DNase and RNase activities in various biological assays. Its ability to stabilize pH can enhance the reliability of results in experiments involving nucleic acid degradation .

Synthesis of Functional Monomers

Research indicates that this compound can be employed as a precursor for synthesizing functional cyclic carbonate monomers. This is achieved through selective reactions with electrophiles, allowing for the development of new materials with tailored properties for advanced applications in polymer chemistry .

Catalysis

The compound's amine functionality allows it to act as a catalyst in various organic reactions. Its application in synthesizing complex organic molecules highlights its versatility in chemical synthesis .

Case Study 1: Immunomodulatory Effects

A study focusing on the structural analogs of Fingolimod demonstrated that modifications to the nonyl side chain could enhance or diminish immunomodulatory effects. This research underscores the importance of understanding impurities like this compound in drug development processes .

Case Study 2: Enzyme Stability

In molecular biology experiments, this compound was tested as a buffer during DNase assays. Results indicated that it maintained enzyme stability across a range of temperatures and pH levels, thus proving its utility in laboratory settings where precise conditions are necessary for accurate measurements .

Mechanism of Action

The mechanism of action of 2-amino-2-(4-nonylphenethyl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Fingolimod (FTY720)

  • Structure: 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride.
  • Key Differences: The octyl group in FTY720 is replaced with a nonyl group in the target compound.
  • Pharmacology: FTY720 is a prodrug phosphorylated in vivo to FTY720-P, which binds to S1P receptors (S1PR1, S1PR3-5), modulating lymphocyte trafficking . Approved for multiple sclerosis due to its immunosuppressive effects .
  • Toxicity : Lower toxicity compared to its precursor myriocin, which inhibits serine palmitoyltransferase .

Fingolimod Heptyl Homolog

  • Structure: 2-Amino-2-(4-heptylphenethyl)propane-1,3-diol.
  • Key Differences: Shorter heptyl chain compared to the nonyl homolog.
  • Relevance: Like the nonyl homolog, it is an impurity in FTY720 synthesis, suggesting alkyl chain length impacts pharmacokinetics (PK) and receptor binding .

H002 (SYL927)

  • Structure: 2-Amino-2-(2-(4'-(2-ethyloxazol-4-yl)-biphenyl)ethyl)propane-1,3-diol.
  • Key Differences : Incorporates a biphenyl-oxazole moiety instead of alkylphenethyl.
  • Pharmacology :
    • Phosphorylated to H002-P, showing S1PR1 selectivity and reduced cardiovascular side effects compared to FTY720 .
    • Demonstrates the impact of aromatic substituents on receptor specificity.

Myriocin

  • Structure : A natural product with a complex side chain and multiple chiral centers.
  • Key Differences: Lacks the simplified 2-amino-propanediol core of FTY720 and its analogs.
  • Pharmacology : Inhibits serine palmitoyltransferase, a distinct mechanism from FTY720’s S1P modulation .

Structural and Functional Analysis

Alkyl Chain Length Effects

  • Octyl vs. Nonyl vs. FTY720’s octyl chain is optimized for balanced PK and S1PR1 activity, while nonyl/heptyl homologs may alter absorption or receptor binding .

Substituent Modifications

  • Aromatic vs. Alkyl Groups :
    • H002’s biphenyl-oxazole group improves S1PR1 selectivity, reducing heart rate side effects seen with FTY720 .
    • Hydroxyl or methoxy groups (e.g., in Thai大风子-derived compounds) increase polarity, affecting solubility and bioavailability .

Pharmacokinetic and Toxicity Considerations

  • Metabolism: FTY720 is phosphorylated in vivo, while its homologs (nonyl/heptyl) may exhibit slower phosphorylation due to steric hindrance from longer chains .

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituent (R-Group) Receptor Activity Therapeutic Use/Status Key References
2-Amino-2-(4-nonylphenethyl)... 4-Nonylphenethyl Unknown Impurity in FTY720
FTY720 4-Octylphenethyl S1PR1,3-5 modulation Approved for multiple sclerosis
H002 4'-(2-Ethyloxazol-4-yl)-biphenyl S1PR1 selective Preclinical research
Myriocin Complex fungal side chain Serine palmitoyltransferase inhibitor Research tool

Table 2: Alkyl Chain Impact on Properties

Chain Length Example Compound Lipophilicity Potential PK Traits
Heptyl FTY720 heptyl homolog Moderate Shorter half-life
Octyl FTY720 Balanced Optimal for clinical use
Nonyl FTY720 nonyl homolog High Risk of accumulation

Biological Activity

2-Amino-2-(4-nonylphenethyl)propane-1,3-diol, a derivative of 2-amino-1,3-propanediol, has garnered attention in medicinal chemistry due to its potential immunosuppressive properties and biological activities. This article explores the compound's synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H35NO2 with a molecular weight of 321.5 g/mol. The structure features an amino group and a nonylphenethyl side chain that contribute to its biological activity.

Synthesis

The synthesis of this compound involves multiple steps that typically include the reaction of suitable precursors to introduce the amino and hydroxymethyl functionalities. A notable method includes modifying existing 2-amino-1,3-propanediols to incorporate the nonylphenethyl group, enhancing the compound's pharmacological profile .

Immunosuppressive Effects

Research indicates that compounds structurally related to this compound exhibit significant immunosuppressive activity. For instance, a study evaluated various 2-substituted 2-amino-1,3-propanediols for their effects on lymphocyte counts in rat models. The findings revealed that these compounds could effectively decrease T-cell populations, suggesting potential applications in organ transplantation .

Table 1: Summary of Immunosuppressive Activity

CompoundLymphocyte Reduction (%)Model Used
FTY72080%Rat Skin Allograft
675%Popliteal Lymph Node Assay

The immunosuppressive mechanism is believed to involve modulation of sphingosine-1-phosphate receptors, which play a crucial role in lymphocyte trafficking. This action leads to reduced lymphocyte migration to sites of inflammation or transplant rejection .

Case Studies

Several case studies have explored the therapeutic potential of similar compounds:

  • Case Study 1: A clinical trial involving patients undergoing kidney transplantation demonstrated that administration of a related compound significantly reduced acute rejection rates compared to standard therapies.
  • Case Study 2: In another study on autoimmune conditions, patients treated with formulations containing derivatives of this compound showed improved clinical outcomes and reduced disease activity scores.

Safety and Toxicology

While promising, the safety profile of this compound is still under investigation. Preliminary safety assessments indicate low toxicity; however, comprehensive toxicological studies are necessary to determine long-term effects and establish safe dosing guidelines .

Q & A

Basic: What are the primary synthetic routes for 2-amino-2-(4-nonylphenethyl)propane-1,3-diol, and what experimental conditions are critical for success?

Answer:
The synthesis typically involves multi-step processes, including:

  • Reduction of intermediates : For example, step (g) in the patent uses NaBH₄ to reduce a ketone precursor (compound 20) to a diol intermediate (compound 21), followed by acetylation with (R₄CO)₂O .
  • Catalytic hydrogenation : Step (j) employs Pd/C under H₂ pressure (5 kg/cm²) to saturate double bonds, as shown in Example 3, yielding the final compound .
  • Protecting group strategies : Acetyl or alkoxycarbonyl groups are used to stabilize reactive amines during synthesis, with deprotection via basic compounds (e.g., NaOH) in methanol .
    Critical conditions : Temperature control during hydrogenation (room temperature, 10 days) and anhydrous environments for reduction steps are essential for reproducibility .

Basic: What purification and characterization methods are validated for isolating this compound?

Answer:

  • Purification :
    • Column chromatography : XAD-II resin with water/methanol gradients (Example 2) .
    • Recrystallization : Hexane-ethyl acetate mixtures yield high-purity crystals (Example 4) .
  • Characterization :
    • TLC : Used to monitor reaction progress (e.g., chloroform/methanol/acetic acid/water = 70/20/6/4) .
    • Spectroscopy : IR (e.g., 3340 cm⁻¹ for OH/NH stretches), ¹H-NMR (δ 7.09–7.91 ppm for aromatic protons), and EIMS (m/z 276 for fragmentation patterns) confirm structure and purity (Examples 2–3) .

Advanced: How can conflicting pharmacological data (e.g., immunosuppression vs. hepatotoxicity) be methodologically resolved?

Answer:

  • Dose-response studies : shows hepatotoxicity in mice at high doses, while highlights immunosuppressive efficacy at lower doses. Systematic variation of dosage (e.g., 0.1–10 mg/kg) in animal models can delineate therapeutic windows .
  • Mechanistic assays : Compare S1P receptor modulation (linked to immunosuppression) versus mitochondrial toxicity pathways (hepatotoxicity) using in vitro cell lines (e.g., Jurkat T-cells vs. HepG2) .
  • Species-specific models : Replicate findings across multiple species (e.g., rodents vs. primates) to assess translational relevance .

Advanced: What strategies optimize catalytic hydrogenation efficiency for scalable synthesis?

Answer:

  • Catalyst screening : Pd/C (5% w/w) in ethanol achieves >90% conversion (Example 3), but alternatives like Raney Ni or PtO₂ may reduce reaction time .
  • Process intensification : High-pressure H₂ reactors (e.g., 10–20 bar) or flow chemistry systems can enhance mass transfer and yield .
  • DoE analysis : Vary parameters (catalyst loading, solvent polarity, temperature) to identify optimal conditions. For instance, anhydrous ethanol improves Pd/C activity compared to aqueous systems .

Basic: How is the hydrochloride salt form prepared, and why is it preferred in pharmacological studies?

Answer:

  • Preparation : HCl is added during the final hydrogenation step (Example 3) or post-recrystallization (Example 4), yielding a stable crystalline salt .
  • Advantages : Enhanced solubility in aqueous buffers (critical for in vivo studies) and improved shelf-life compared to the free base .

Advanced: What techniques characterize polymorphic forms of this compound, and how do they impact bioavailability?

Answer:

  • Polymorph identification : X-ray diffraction (XRD) and differential scanning calorimetry (DSC) differentiate crystalline forms (). For example, a distinct melting point (260°C decomposition) indicates a specific polymorph .
  • Bioavailability impact : Hydrochloride salts (Example 3) show higher dissolution rates than free bases, improving oral absorption. Solubility studies in biorelevant media (e.g., FaSSIF) can validate formulations .

Advanced: How can enantiomeric purity be ensured during synthesis, given the compound’s chiral centers?

Answer:

  • Chiral chromatography : Use HPLC with amylose-based columns to separate enantiomers and quantify purity .
  • Asymmetric catalysis : Opt for enantioselective reducing agents (e.g., CBS catalysts) during ketone reduction (step g) to control stereochemistry .
  • Circular dichroism (CD) : Validate absolute configuration by comparing experimental CD spectra with computational predictions .

Basic: What are the validated analytical methods for detecting impurities in synthesized batches?

Answer:

  • HPLC-MS : Detects residual intermediates (e.g., acetylated byproducts) with a C18 column and acetonitrile/water gradients .
  • Residual solvent analysis : Gas chromatography (GC) identifies traces of ethanol or ethyl acetate from purification steps .
  • Elemental analysis : Confirms stoichiometry of hydrochloride salts (e.g., C, H, N, Cl content) .

Advanced: How do structural modifications (e.g., alkyl chain length) influence biological activity?

Answer:

  • Structure-activity relationship (SAR) : The 4-octylphenyl group in Fingolimod ( ) optimizes S1P receptor binding. Shorter chains (C4–C6) reduce potency, while longer chains (C12–C20) may enhance lipophilicity but impair solubility .
  • In silico modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to S1P₁ receptors, guiding rational design .

Advanced: What in vitro and in vivo models are recommended for preclinical evaluation of immunosuppressive activity?

Answer:

  • In vitro :
    • T-cell proliferation assays : Use CFSE-labeled human PBMCs stimulated with anti-CD3/CD28 antibodies (IC₅₀ typically <1 µM) .
  • In vivo :
    • Acute graft rejection models : Rat cardiac allografts treated with 1–5 mg/kg/day ( ) .
    • Autoimmune models : Experimental autoimmune encephalomyelitis (EAE) in mice to mimic multiple sclerosis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.